5-Bromo-1-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a formyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-indazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The bromination reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .
After bromination, the formylation of the brominated product can be achieved using Vilsmeier-Haack reaction conditions. This involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to ensure the selective formation of the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product. The scalability of the process is crucial for its application in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 5-Bromo-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The bromine atom and the formyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-carbaldehyde
- 5-Bromo-1-methyl-1H-indazole
- 5-Bromo-3-methyl-1H-indazole
- 5-Bromo-1H-indazole-3-carboxylic acid
Uniqueness
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-5H,1H3 |
InChI Key |
XJZXIHIEUIQGRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C=O |
Origin of Product |
United States |
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